molecular formula C15H16ClNO2S2 B5104114 N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide

N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide

Cat. No. B5104114
M. Wt: 341.9 g/mol
InChI Key: FQAPYHCBHPRWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide (CBBS) is a chemical compound that has been studied for its potential use in scientific research. It is a sulfonamide derivative that has shown promise as a tool for studying various biological processes.

Mechanism of Action

N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is an important process in the regulation of pH in the body.
Biochemical and Physiological Effects:
N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, it has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide in lab experiments is its specificity for carbonic anhydrase. This allows researchers to study the role of this enzyme in various physiological processes without interfering with other processes. However, N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide has limitations in terms of its solubility and stability, which can make it difficult to work with in some experiments.

Future Directions

There are a number of future directions for research on N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide. One area of interest is in the development of new derivatives of N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide with improved solubility and stability. Another area of interest is in the use of N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide as a tool for studying the role of carbonic anhydrase in various disease processes, including cancer and neurological disorders. Finally, N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide may have potential as a therapeutic agent for the treatment of these and other diseases.

Synthesis Methods

The synthesis of N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide involves the reaction of 4-chlorobenzyl chloride with sodium sulfite to form the corresponding sulfonate. This sulfonate is then reacted with 2-mercaptoethylamine to form N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)thio]ethyl}benzenesulfonamide has been used in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. This inhibition can be used to study the role of carbonic anhydrase in various physiological processes.

properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S2/c16-14-8-6-13(7-9-14)12-20-11-10-17-21(18,19)15-4-2-1-3-5-15/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAPYHCBHPRWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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